N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : Research focused on synthesizing novel heterocyclic compounds derived from specific precursors shows potential for anti-inflammatory and analgesic applications. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility in medicinal chemistry (Abu‐Hashem et al., 2020).
Antitumor Agents : A study outlined the synthesis of classical antifolates demonstrating potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase. This underscores their potential as antitumor agents, providing insights into drug development strategies targeting cancer treatment (Gangjee et al., 2005).
Cascade Reactions for Heterocycle Synthesis : Exploration of thioureido-acetamides in cascade reactions yielded various heterocyclic compounds with excellent atom economy. These findings highlight versatile methodologies for synthesizing structurally diverse heterocycles, contributing to the development of new therapeutic agents (Schmeyers & Kaupp, 2002).
Aldose Reductase Inhibitors : The synthesis and evaluation of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids as aldose reductase inhibitors were investigated. Some compounds demonstrated potent inhibitory activity, offering a basis for developing treatments for diabetic complications (Ogawva et al., 1993).
Chemical Structure and Stability
- Crystal Structure Analysis : Studies on the crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives provide valuable information on molecular conformations, intramolecular hydrogen bonding, and potential interactions relevant to drug design and stability (Subasri et al., 2016; Subasri et al., 2017).
Antimicrobial and Antioxidant Activities
Antimicrobial Agents : The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings was explored for antimicrobial applications. This research contributes to the search for new antimicrobial agents with potential therapeutic benefits (Hossan et al., 2012).
Antioxidant Activity : Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives were synthesized and evaluated for their antioxidant activities. The findings indicate the potential of these compounds in mitigating oxidative stress-related conditions (Salem et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-10(2)16-22-17-15(19(27)25(4)20(28)24(17)3)18(23-16)31-8-14(26)21-11-5-6-12-13(7-11)30-9-29-12/h5-7,10H,8-9H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLIPRUMHBNOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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